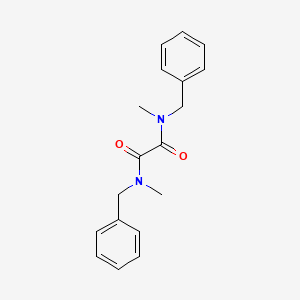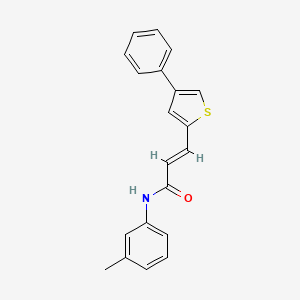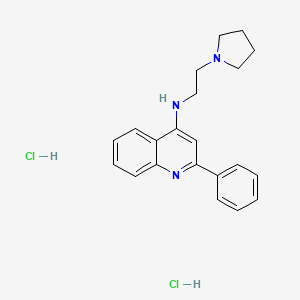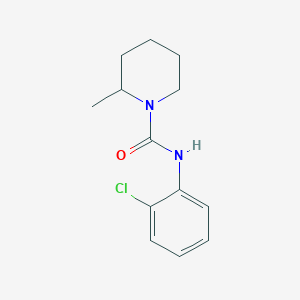![molecular formula C9H14Br2 B15074791 9,9-Dibromobicyclo[6.1.0]nonane CAS No. 1196-95-8](/img/structure/B15074791.png)
9,9-Dibromobicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dibromobicyclo[6.1.0]nonane is an organic compound with the molecular formula C₉H₁₄Br₂. It is a bicyclic structure featuring two bromine atoms attached to the ninth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nonane typically involves the reaction of cis-cyclooctene with bromoform in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The process involves the following steps :
- Dissolve potassium metal in anhydrous tert-butyl alcohol under nitrogen atmosphere.
- Add cis-cyclooctene to the solution.
- Slowly add bromoform to the reaction mixture while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed overnight.
- Neutralize the reaction mixture with aqueous hydrochloric acid.
- Extract the organic layer and purify the product by distillation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key considerations for industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing yield through process control .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form bicyclo[6.1.0]nonane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of bicyclo[6.1.0]nonane.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
9,9-Dibromobicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nonane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dibromobicyclo[6.1.0]non-4-ene: Similar structure with an additional double bond.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom instead of bromine.
1,2-Cyclononadiene: A related compound with a different ring structure
Uniqueness
9,9-Dibromobicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of two bromine atoms at the ninth carbon.
Propriétés
Numéro CAS |
1196-95-8 |
|---|---|
Formule moléculaire |
C9H14Br2 |
Poids moléculaire |
282.02 g/mol |
Nom IUPAC |
9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2 |
Clé InChI |
UDZVXFNKFQAZEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(C2(Br)Br)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


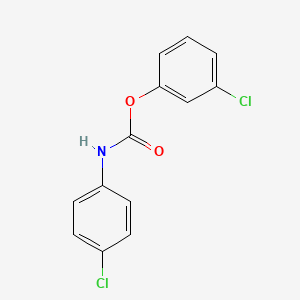
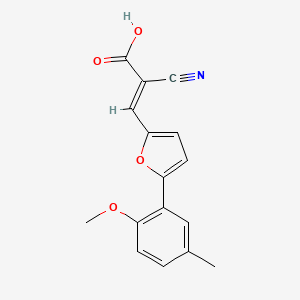
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
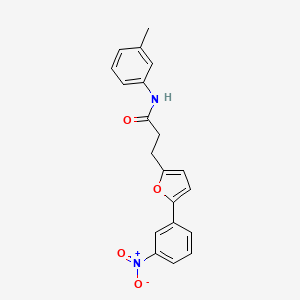
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
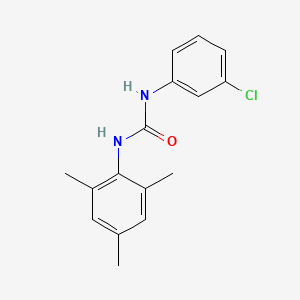


![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
